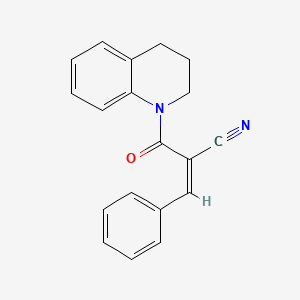
(Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile, also known as QCN-6, is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. QCN-6 belongs to the class of quinoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of (Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the protein kinase C signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess antimicrobial and antiviral properties. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Furthermore, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its broad range of biological activities, which make it a versatile compound for various types of research. However, one limitation of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety of this compound for use in humans.
Orientations Futures
There are several future directions for research on (Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile. One area of focus is the optimization of its anticancer activity, potentially through the development of more potent derivatives. Another area of research is the investigation of this compound's potential as an antimicrobial and antiviral agent. Furthermore, studies are needed to determine the safety and toxicity of this compound for use in humans, which will be crucial for its potential development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile involves the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl cyanoacetate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to a Knoevenagel condensation reaction with benzaldehyde to yield this compound. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile has been investigated for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Propriétés
IUPAC Name |
(Z)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-14-17(13-15-7-2-1-3-8-15)19(22)21-12-6-10-16-9-4-5-11-18(16)21/h1-5,7-9,11,13H,6,10,12H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNUIIAECIHEHU-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C(=C\C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2761753.png)
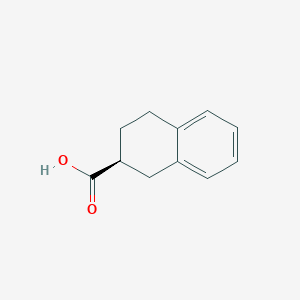
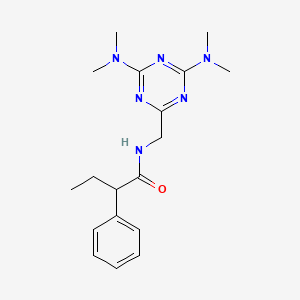
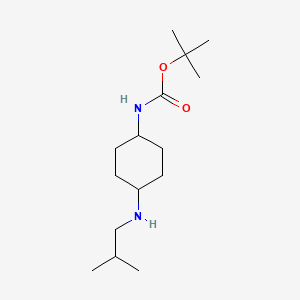

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)
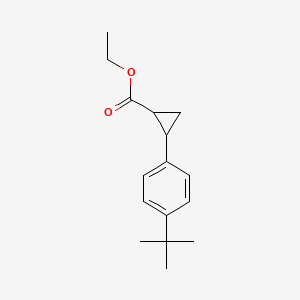
![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)
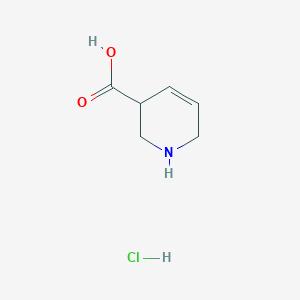
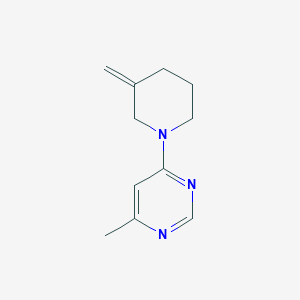
![2-(5-methylisoxazol-3-yl)-3-(4-(methylthio)phenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2761770.png)
![1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride](/img/structure/B2761771.png)
